

# Application Notes and Protocols for the Synthesis of Nitropyrrole Derivatives

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## Compound of Interest

Compound Name: *1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and synthesis of various nitropyrrole derivatives. It is intended to serve as a comprehensive guide for researchers in organic chemistry, medicinal chemistry, and drug development.

## Introduction

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in numerous natural products and pharmaceuticals. The introduction of a nitro group onto the pyrrole ring significantly modulates its electronic properties and biological activity. Nitropyrrole derivatives have garnered considerable interest due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The electron-withdrawing nature of the nitro group can also be exploited for further chemical transformations, making nitropyrroles valuable synthetic intermediates. This document outlines established and efficient protocols for the synthesis of 2-nitropyrrole, 3-nitropyrrole, and various substituted nitropyrrole derivatives.

## Data Presentation

The following tables summarize the reaction conditions and characterization data for the synthesis of selected nitropyrrole derivatives.

Table 1: Synthesis of 2-Nitropyrrole

Starting Material	Reagents and Conditions	Reaction Time	Temperature (°C)	Yield (%)	Reference
Pyrrole	Nitric acid, Acetic anhydride	-	Cold	-	[1][2]

Table 2: Synthesis of 3-Nitropyrrole

Starting Material	Reagents and Conditions	Reaction Time	Temperature (°C)	Yield (%)	Reference
Pyrrole	Sodium nitrite, Sodium peroxodisulfate, Tetrahydrofuran	-	60	98	[3]

Table 3: Synthesis of Substituted Nitropyrrole Derivatives

Product	Starting Material	Reagents and Conditions	Yield (%)	Reference
2-Acetyl-4-nitropyrrole	2-Acetylpyrrole	Nitrating agent	-	[4]
Ethyl 4-nitro-1H-pyrrole-2-carboxylate	Ethyl 1H-pyrrole-2-carboxylate	Nitrating agent	-	[5][6][7]
2-Bromo-5-nitropyrrole	2-Bromopyrrole	Nitrating agent	-	[8]

Table 4:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Selected Nitropyrroles

Compound	Solvent	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	Reference
Pyrrole	$\text{CDCl}_3$	8.11 (br s, 1H, NH), 6.78 (t, 2H, H2/H5), 6.24 (t, 2H, H3/H4)	118.3 (C2/C5), 108.4 (C3/C4)	[9]
3-Nitropyrrole	-	-	-	[10]
Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate	-	6. (t, 1H), 4. (q, 2H), 1. (t, 3H)	-	[5][11]

## Experimental Protocols

### Protocol 1: Synthesis of 2-Nitropyrrole

This protocol describes the nitration of pyrrole at the C-2 position using a mixture of nitric acid and acetic anhydride.[1][2]

Materials:

- Pyrrole
- Fuming nitric acid
- Acetic anhydride
- Ice bath
- Magnetic stirrer
- Round bottom flask
- Dropping funnel

#### Procedure:

- In a round bottom flask equipped with a magnetic stirrer, dissolve pyrrole in acetic anhydride.
- Cool the solution in an ice bath to maintain a cold temperature.
- Slowly add a cold solution of fuming nitric acid in acetic anhydride to the pyrrole solution with constant stirring.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time.
- Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield 2-nitropyrrole.

## Protocol 2: Synthesis of 3-Nitropyrrole

This protocol details the synthesis of 3-nitropyrrole using sodium nitrite and sodium peroxodisulfate.<sup>[3]</sup>

#### Materials:

- Pyrrole
- Sodium nitrite ( $\text{NaNO}_2$ )
- Sodium peroxodisulfate ( $\text{Na}_2\text{S}_2\text{O}_8$ )
- Tetrahydrofuran (THF)

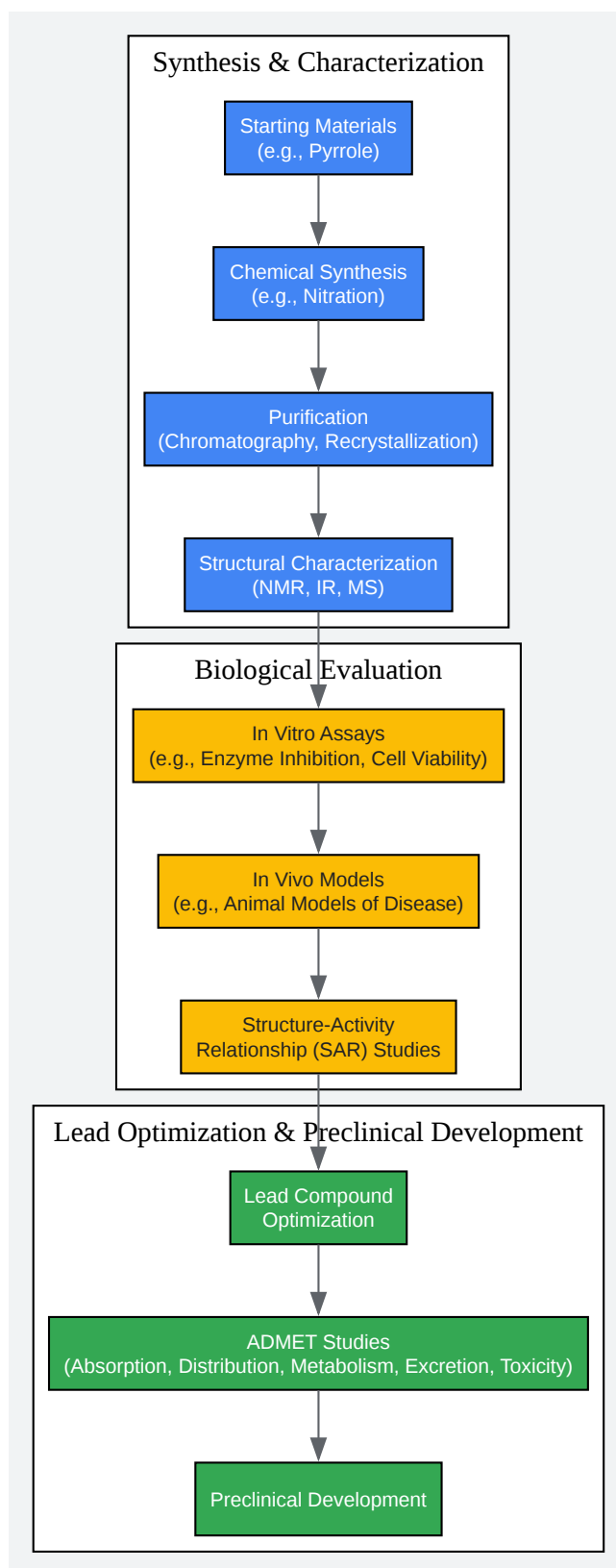
- Heating mantle with a temperature controller
- Magnetic stirrer
- Round bottom flask with a condenser

#### Procedure:

- To a round bottom flask equipped with a magnetic stirrer and a condenser, add pyrrole, sodium nitrite, and sodium peroxodisulfate.
- Add tetrahydrofuran as the solvent.
- Heat the reaction mixture to 60 °C with constant stirring.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography using a suitable eluent system (e.g., ethyl ether:ethyl acetate = 4:1) to afford pure 3-nitropyrrole.[3]

## Mandatory Visualization

### Signaling Pathway



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